molecular formula C16H22N2O2 B4487706 N-{5-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide

N-{5-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide

Cat. No.: B4487706
M. Wt: 274.36 g/mol
InChI Key: IMOHDPDCAYKXCP-UHFFFAOYSA-N
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Description

N-{5-[(2,2-Dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a phenyl ring substituted with a 2-methyl group and a pivaloyl (2,2-dimethylpropanoyl) amide moiety at the 5-position. Its structure combines the steric bulk of the pivaloyl group with the conformational rigidity of the cyclopropane ring, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological activity.

Properties

IUPAC Name

N-[5-(2,2-dimethylpropanoylamino)-2-methylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-10-5-8-12(17-15(20)16(2,3)4)9-13(10)18-14(19)11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOHDPDCAYKXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide typically involves multiple steps. One common method includes the acylation of an amine precursor with 2,2-dimethylpropanoyl chloride, followed by cyclization to form the cyclopropane ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or cyclopropane positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-{5-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve cyclopropane-containing drugs.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{5-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could bind to a protein active site, blocking its function and thereby exerting its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three cyclopropanecarboxamide derivatives:

Compound Name Substituents Key Features Reported Yield/Data
N-{5-[(2,2-Dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide (Target) 5-position: Pivaloyl amide; 2-position: Methyl High steric bulk, potential metabolic stability Not explicitly reported
N-[5-(2-Bromoacetamido)-2-methylphenyl]cyclopropanecarboxamide 5-position: Bromoacetamido; 2-position: Methyl Reactive bromo group for alkylation; potential pesticidal activity Commercially available (3 suppliers)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 1-position: Phenyl; 2-position: 4-Methoxyphenoxy; N,N-diethyl substitution Diastereoselective synthesis (dr 23:1); moderate lipophilicity 78% yield, diastereomerically enriched
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid) Cyclopropanecarboxylic acid core; 2,4-dichlorophenyl substitution Agrochemical use (plant growth regulator); carboxylic acid functionality Listed as cyclanilide

Physicochemical and Functional Properties

  • Lipophilicity: The target compound’s pivaloyl group increases hydrophobicity compared to the methoxyphenoxy or bromoacetamido analogs. This may enhance membrane permeability but reduce aqueous solubility.
  • Reactivity : The bromoacetamido analog’s bromine atom enables nucleophilic substitution, making it a candidate for covalent inhibitor design . In contrast, the pivaloyl group in the target compound is metabolically stable but less reactive.
  • Biological Relevance : Cyclanilide’s carboxylic acid group (vs. carboxamide in the target compound) likely alters bioavailability and target engagement, reflecting divergent applications (agrochemical vs. therapeutic) .

Research Findings and Implications

  • Diastereoselectivity : The N,N-diethyl analog’s synthesis (dr 23:1) demonstrates that electron-rich aromatic substituents favor stereochemical control in cyclopropane ring formation . This principle may guide the synthesis of the target compound.
  • Agrochemical Potential: Cyclanilide’s structural similarity to the target compound suggests that cyclopropanecarboxamides with bulky substituents could be explored for plant growth regulation or herbicide development .
  • Medicinal Chemistry : The bromoacetamido analog’s reactivity underscores the versatility of cyclopropanecarboxamides in drug discovery, particularly for targeting cysteine residues in enzymes .

Biological Activity

N-{5-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Its activity as a potential 5-HT_2C receptor agonist suggests implications in the treatment of psychiatric disorders.

Key Findings:

  • Receptor Selectivity : Compounds similar to this compound have shown selective agonism at the 5-HT_2C receptor, which is associated with antipsychotic effects .
  • Functional Selectivity : The compound exhibits functional selectivity towards G_q signaling pathways over β-arrestin recruitment, indicating a potential for fewer side effects compared to non-selective agents .

Antipsychotic Activity

A series of studies have demonstrated that compounds structurally related to this compound exhibit significant antipsychotic-like effects in animal models. For instance:

  • Amphetamine-Induced Hyperactivity Model : In this model, related compounds showed a marked reduction in hyperactivity, suggesting potential antipsychotic properties .

Antibacterial Activity

While the primary focus has been on neurological applications, preliminary investigations into the antibacterial properties of similar compounds have shown promise against gram-positive bacteria such as Staphylococcus aureus and Propionibacterium acnes. This broad spectrum of activity suggests potential applications in treating infections .

Case Studies

  • Antipsychotic Efficacy : In a study involving various N-substituted (2-phenylcyclopropyl)methylamines, compounds that closely resemble this compound were found to significantly reduce symptoms in models mimicking schizophrenia .
    CompoundEC50 (nM)Receptor TypeEffect
    (+)-15a235-HT_2CAgonist
    (+)-19245-HT_2CAgonist
  • Antibacterial Studies : Compounds derived from similar structures were tested against bacterial strains and exhibited varying degrees of effectiveness. Notably, derivatives showed IC50 values around 50 µM against common pathogens .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-{5-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves coupling a cyclopropanecarboxylic acid derivative with a substituted aniline precursor. Key steps include:

  • Acylation : Reacting 5-amino-2-methylphenyl derivatives with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) under basic conditions (e.g., triethylamine) to form the pivaloylamino intermediate .
  • Amide Bond Formation : Coupling the intermediate with cyclopropanecarbonyl chloride or activated ester derivatives in aprotic solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions .
  • Optimization : Yield is influenced by stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride), solvent polarity, and temperature control. For example, using triethylamine as a base enhances nucleophilicity, while low temperatures reduce hydrolysis .

Basic: How is the structural identity and purity of this compound validated post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1H^1H and 13C^{13}C NMR confirm the cyclopropane ring (characteristic δ 1.0–2.0 ppm for cyclopropane protons) and pivaloyl group (singlet at δ 1.2 ppm for tert-butyl) .
    • IR : Amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) verify the carboxamide linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) matching the theoretical mass .
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD data (e.g., space group P21_121_121_1, unit cell parameters a = 8.8 Å, b = 11.3 Å, c = 25.5 Å) validate molecular geometry and hydrogen-bonding patterns .

Advanced: What computational strategies predict the cyclopropane ring's reactivity and conformational stability?

Methodological Answer:

  • Quantum Chemical Calculations :
    • DFT (Density Functional Theory) : Models ring strain (cyclopropane angle ~60°) and electron distribution to predict sites for electrophilic/nucleophilic attack. Basis sets like 6-31G(d) are used to optimize geometry .
    • Reaction Path Search : Transition state analysis (e.g., Nudged Elastic Band method) identifies energy barriers for ring-opening reactions, such as acid-catalyzed hydrolysis .
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in DMSO or water) to assess stability under physiological conditions .

Advanced: How does the pivaloyl group influence bioavailability and target binding?

Methodological Answer:

  • Bioavailability :
    • Lipophilicity : The tert-butyl group increases logP (measured via HPLC), enhancing membrane permeability but potentially reducing solubility. Counteracted by formulation with co-solvents (e.g., PEG-400) .
  • Target Interaction :
    • Molecular Docking : The pivaloyl group sterically blocks non-specific binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). Docking scores (Glide XP) show selective affinity for targets like serotonin receptors .
    • Comparative Studies : Analogues without the pivaloyl group exhibit reduced plasma half-life (<2 hours vs. >6 hours in rodent models) .

Advanced: How can contradictory neuroprotective efficacy data across studies be resolved?

Methodological Answer:

  • Experimental Design Adjustments :
    • Dose-Response Curves : Use a wider concentration range (e.g., 0.1–100 µM) in in vitro models (e.g., SH-SY5Y cells) to identify biphasic effects .
    • Model Specificity : Compare outcomes in primary neurons vs. immortalized cell lines, controlling for oxidative stress markers (e.g., ROS levels via DCFH-DA assay) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., using PRISMA guidelines) to assess bias. For example, discrepancies in IC50_{50} values may arise from assay types (MTT vs. LDH release) .

Advanced: What strategies optimize the compound’s selectivity against off-target enzymes?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Substituent Screening : Replace the cyclopropane with cyclohexane or modify the methylphenyl group to fluorine-substituted analogs. Test inhibitory activity against off-target kinases (e.g., JAK2) using enzymatic assays .
  • Kinetic Studies : Measure KiK_i values (e.g., via surface plasmon resonance) to quantify binding affinity differences between primary targets (e.g., HDACs) and off-targets .

Advanced: How are reaction pathways for degradation products characterized?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light, heat) and analyze products via:
    • LC-MS/MS : Identifies hydrolyzed products (e.g., cyclopropanecarboxylic acid) and oxidated derivatives (quinones from the phenyl group) .
    • Isotope Labeling : Use 13C^{13}C-labeled cyclopropane to track ring-opening mechanisms in mass spectra .

Advanced: What statistical approaches are used to optimize synthesis scalability?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Response Surface Methodology (RSM) : Varies factors (temperature, catalyst loading, solvent ratio) to maximize yield. Central composite designs identify optimal conditions (e.g., 45°C, 1.5 eq. catalyst) .
    • Principal Component Analysis (PCA) : Reduces dimensionality in multi-variable datasets (e.g., impurity profiles across 10 batches) to pinpoint critical process parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{5-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide
Reactant of Route 2
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N-{5-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide

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